

A Pharmacokinetic Comparison of Bedaquiline Salts for Enhanced Drug Development

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Compound of Interest

Compound Name: Sodium fumarate

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For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Bedaquiline Fumarate and Alternative Salts Supported by Experimental Data.

Bedaquiline, a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB), is commercially available as a fumarate salt.^{[1][2][3]} However, its biopharmaceutical properties, including poor water solubility, present challenges for formulation and patient adherence.^[4] This guide provides a comparative analysis of the pharmacokinetic profiles of different bedaquiline salts, including the commercially available fumarate, alongside benzoate, maleate, and the newer saccharin salt. The data presented herein is intended to inform the selection of salt forms with improved developability and therapeutic potential.

Comparative Pharmacokinetic Data

A pivotal preclinical study in beagle dogs provides a direct comparison of the pharmacokinetic parameters of bedaquiline fumarate, benzoate, and maleate salts following oral administration. The key findings are summarized in the tables below. The study also evaluated the pharmacokinetics of M2, the primary and active N-desmethyl metabolite of bedaquiline.^{[1][2][3]}

Table 1: Comparative Pharmacokinetics of Bedaquiline Salts in Beagle Dogs (Parallel-Group Design)^{[1][2][3]}

Salt Form	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC0–t (ng·h/mL)
Fumarate	10	255 ± 165	6.0	9,267 ± 10,182
Benzoate	10	483 ± 413	6.0	19,258 ± 11,803
Maleate	10	547 ± 409	4.5	15,396 ± 9,170

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

Table 2: Comparative Pharmacokinetics of Bedaquiline Salts in Beagle Dogs (Crossover Design)[1]

Salt Form	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC0–t (ng·h/mL)
Fumarate	10	255 ± 165	6.0	9,267 ± 10,182
Benzoate	10	483 ± 413	6.0	17,441 ± 24,049
Maleate	10	547 ± 409	4.5	18,087 ± 19,758

Data are presented as mean ± standard deviation.

The study concluded that there were no statistically significant differences in the plasma exposure (AUC0–t) of bedaquiline and its active M2 metabolite following the oral administration of fumarate, benzoate, and maleate salts in dogs.[1][2][3] However, the mean AUC values for the benzoate and maleate salts were numerically higher than for the fumarate salt, suggesting a trend towards improved bioavailability.[1][2][3]

More recently, a saccharin salt of bedaquiline has been developed to improve solubility and reduce the food effect associated with the fumarate salt.[4]

Table 3: Solubility and Food Effect of Bedaquiline Fumarate vs. Saccharin Salt[4]

Salt Form	Key Improvement	Food Effect (Bioavailability Increase)
Fumarate	-	7.2 times
Saccharin	Better solubility and absorption	3.2 times

This indicates that the saccharin salt may offer a significant clinical advantage by reducing the dependency on food for optimal absorption, potentially leading to more consistent drug exposure and improved patient compliance.[\[4\]](#)

Experimental Protocols

The following methodologies were employed in the key comparative pharmacokinetic study of bedaquiline fumarate, benzoate, and maleate salts.

Animal Study Design

A study was conducted in 16 male beagle dogs, divided into four groups of four.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Group 1: Received a single intravenous (IV) bolus of bedaquiline fumarate (1 mg/kg) to determine absolute bioavailability.
- Group 2: Received oral doses (10 mg/kg) of bedaquiline fumarate, followed by benzoate, and then maleate in a crossover design with a 25-day washout period between each administration.
- Groups 3 & 4: Received single oral doses (10 mg/kg) of bedaquiline benzoate and maleate, respectively, in a parallel-group design.

The oral formulations were administered as suspensions in 2% HPMC E15 Premium LV with 0.1% Polysorbate 80.[\[1\]](#) The animals were fasted prior to administration.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Pharmacokinetic Sampling and Analysis

Blood samples were collected at predetermined time points up to 168 hours post-dose.[\[1\]](#)[\[2\]](#)[\[3\]](#) Plasma concentrations of bedaquiline and its N-desmethyl metabolite, M2, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[\[5\]](#)

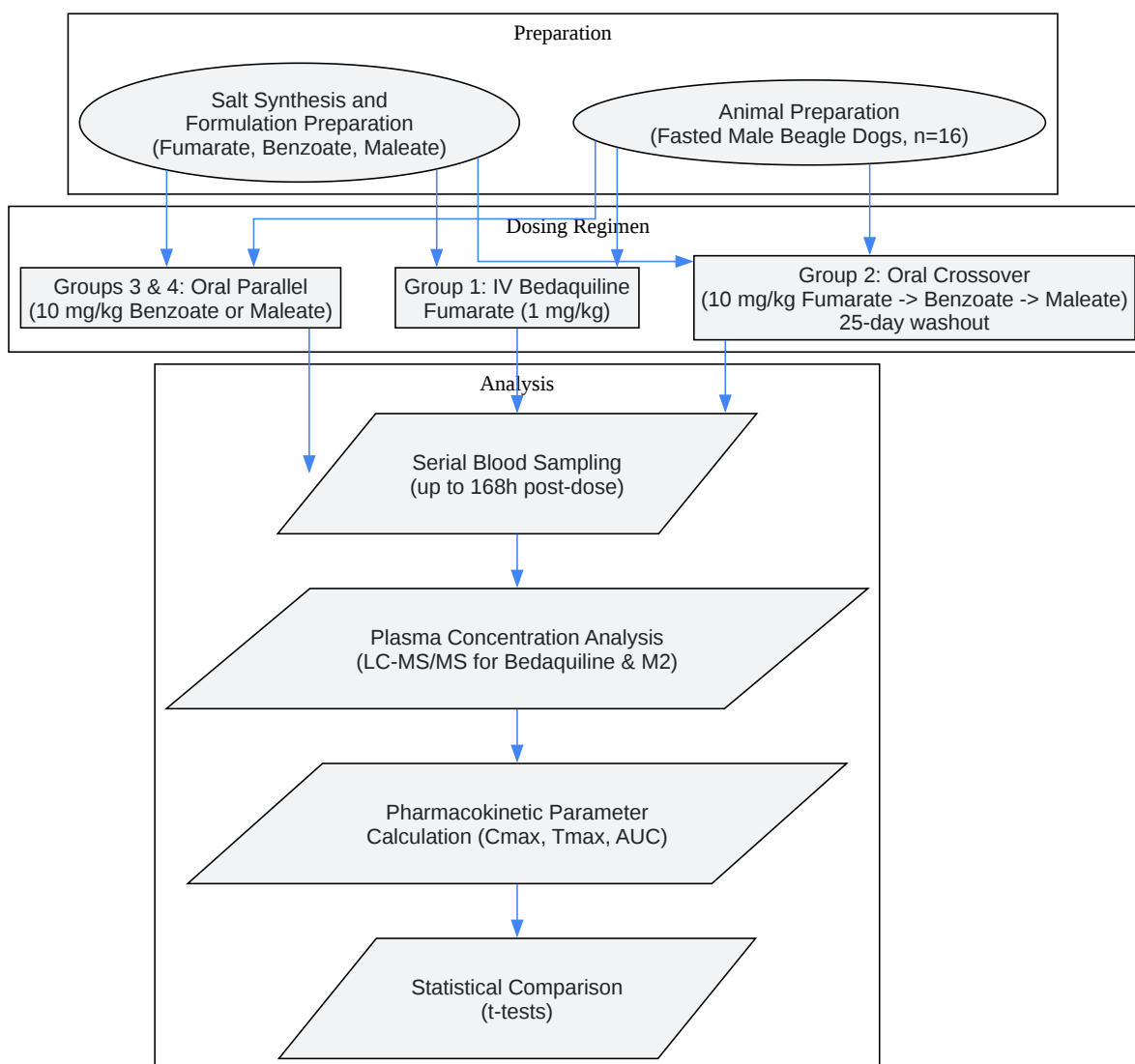
Pharmacokinetic parameters, including C_{max}, T_{max}, and AUC, were calculated from the plasma concentration-time data.[\[1\]](#)

Solubility Assessment

The kinetic solubility of the fumarate, benzoate, and maleate salts was determined in the same vehicle used for oral dosing. Suspensions were stirred for one hour at room temperature and then centrifuged. The supernatant was analyzed by high-performance liquid chromatography (HPLC) to determine the concentration of dissolved bedaquiline.[\[1\]](#)

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for the comparative pharmacokinetic study of the different bedaquiline salts.





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